molecular formula C21H18N6O4S B1489668 2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide

2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide

Cat. No.: B1489668
M. Wt: 450.5 g/mol
InChI Key: IXZMFISRHHRXRQ-UHFFFAOYSA-N
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Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

2-hydroxy-N-(pyridin-4-ylmethyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C21H18N6O4S/c22-32(30,31)16-4-2-15(3-5-16)26-27-19-17-11-14(1-6-18(17)25-21(19)29)20(28)24-12-13-7-9-23-10-8-13/h1-11,25,29H,12H2,(H,24,28)(H2,22,30,31)

InChI Key

IXZMFISRHHRXRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW300657X involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that are crucial for the compound’s biological activity. This may include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of GW300657X would be scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Automated Purification Systems: To streamline the purification process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

GW300657X can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

GW300657X has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study its properties and interactions.

    Biology: Investigated for its role in inhibiting specific kinases, which are crucial in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in diseases where kinase inhibition is beneficial.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of GW300657X involves its ability to inhibit specific kinases. By blocking toxoplasma gondii rhoptry kinase 18, it interferes with the parasite’s ability to invade host cells. Additionally, its moderate inhibitory activity against CDK2-cyclin A suggests it may affect cell cycle regulation, potentially leading to cell cycle arrest and apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

    GW2580: Another kinase inhibitor with a different target profile.

    PD0332991: A selective inhibitor of CDK4/6, used in cancer therapy.

    Roscovitine: A CDK inhibitor with broader activity against multiple cyclin-dependent kinases.

Uniqueness of GW300657X

GW300657X is unique due to its dual inhibitory activity against toxoplasma gondii rhoptry kinase 18 and CDK2-cyclin A. This dual action makes it a valuable tool in both parasitology and oncology research, offering potential therapeutic benefits in treating parasitic infections and certain cancers .

Biological Activity

2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide, a compound with the molecular formula C21H18N6O4S, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial and cytotoxic properties, as well as structure-activity relationships (SAR).

  • Molecular Formula : C21H18N6O4S
  • Molecular Weight : 450.5 g/mol
  • IUPAC Name : 2-hydroxy-N-(pyridin-4-ylmethyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on antimicrobial and cytotoxic effects.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined to assess its effectiveness.

Bacterial Strain MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Pseudomonas aeruginosa128256
Listeria monocytogenes1632

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity

Cytotoxicity assays were conducted using human normal fetal lung fibroblast MRC-5 cell lines to evaluate the safety profile of the compound. The results indicated that:

  • At concentrations up to 10μM10\,\mu M, cell viability remained above 90%, indicating low cytotoxicity.
  • Only slight inhibition of cellular viability was observed at higher concentrations for certain derivatives.

This suggests that while the compound exhibits promising antibacterial properties, it maintains a favorable safety profile in normal human cells .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. Modifications to specific functional groups can enhance or diminish its efficacy. Key observations include:

  • Presence of Sulfamoyl Group : The sulfamoyl group appears to enhance antibacterial activity by increasing binding affinity to bacterial targets.
  • Indole Ring Modifications : Variations in substituents on the indole ring significantly influence both antimicrobial potency and cytotoxicity.
  • Hydrazine Linkage : The hydrazine moiety contributes to the overall biological activity, potentially through mechanisms involving reactive oxygen species (ROS) generation.

Case Studies

Recent research has highlighted the effectiveness of this compound in various experimental models:

  • Study on Antimicrobial Resistance : In a comparative study, this compound was shown to outperform traditional antibiotics like ampicillin against multi-drug resistant strains, emphasizing its potential as a novel therapeutic agent .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in significant reductions in bacterial load in infected tissues, supporting its potential for clinical applications.

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